Cas no 1270469-39-0 (2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol)

2-Amino-2-(2-chloro-3-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a chloro-fluorophenyl substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural framework, combining an amino group and a hydroxyl group on a propanol backbone, enables its use in asymmetric synthesis and as a ligand or building block for complex molecules. The presence of both chloro and fluoro substituents enhances its reactivity and selectivity in cross-coupling reactions. High purity and well-defined stereochemistry make it valuable for research and industrial applications requiring precise molecular control.
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol structure
1270469-39-0 structure
Product name:2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
CAS No:1270469-39-0
MF:C9H11ClFNO
MW:203.641144990921
CID:6430791
PubChem ID:129944287

2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
    • EN300-1967002
    • 1270469-39-0
    • Inchi: 1S/C9H11ClFNO/c1-9(12,5-13)6-3-2-4-7(11)8(6)10/h2-4,13H,5,12H2,1H3
    • InChI Key: MPUKHBPXXCXENN-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(C)(CO)N)F

Computed Properties

  • Exact Mass: 203.0513198g/mol
  • Monoisotopic Mass: 203.0513198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967002-10.0g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
10g
$4360.0 2023-06-03
Enamine
EN300-1967002-0.5g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
0.5g
$974.0 2023-09-16
Enamine
EN300-1967002-5g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
5g
$2940.0 2023-09-16
Enamine
EN300-1967002-2.5g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
2.5g
$1988.0 2023-09-16
Enamine
EN300-1967002-0.1g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
0.1g
$892.0 2023-09-16
Enamine
EN300-1967002-0.05g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
0.05g
$851.0 2023-09-16
Enamine
EN300-1967002-1.0g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
1g
$1014.0 2023-06-03
Enamine
EN300-1967002-1g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
1g
$1014.0 2023-09-16
Enamine
EN300-1967002-0.25g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
0.25g
$933.0 2023-09-16
Enamine
EN300-1967002-5.0g
2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol
1270469-39-0
5g
$2940.0 2023-06-03

Additional information on 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol

Introduction to 2-Amino-2-(2-Chloro-3-Fluorophenyl)propan-1-ol (CAS No. 1270469-39-0)

2-Amino-2-(2-chloro-3-fluorophenyl)propan-1-ol (CAS No. 1270469-39-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of propanol with a unique substitution pattern that includes an amino group, a chloro substituent, and a fluoro substituent on the aromatic ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular structure of 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol is characterized by its chiral center, which can exist in two enantiomeric forms. This chirality is crucial for its biological activity and pharmacological properties, as enantiomers can exhibit different effects in biological systems. The compound's IUPAC name is 1-(aminomethyl)-1-(2-chloro-3-fluorophenyl)ethanol, and its molecular formula is C10H12ClFNO.

In recent years, 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. The presence of the amino and hydroxyl groups makes it an attractive starting material for further functionalization, enabling the creation of derivatives with enhanced biological activity.

The compound's unique substitution pattern also contributes to its solubility and stability properties. The chloro and fluoro substituents on the aromatic ring can influence the compound's lipophilicity, which is an important factor in drug design. Compounds with optimal lipophilicity are more likely to cross biological membranes and reach their intended targets, thereby improving their efficacy.

2-Amino-2-(2-chloro-3-fluorophenyl)propan-1-ol has been studied for its potential as a central nervous system (CNS) modulator. Research has shown that it can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. This property makes it a promising candidate for the development of new treatments for neurological disorders such as depression, anxiety, and Parkinson's disease.

In addition to its potential as a CNS modulator, 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol typically involves multi-step processes that include the formation of the substituted aromatic ring and subsequent functionalization to introduce the amino and hydroxyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 2-chloro-3-fluorobenzaldehyde with an appropriate amine followed by reduction to form the desired alcohol.

The safety profile of 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol (CAS No. 1270469-39-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for the development of new therapeutic agents targeting neurological disorders, inflammation, and other diseases. Ongoing research continues to explore its full range of applications and optimize its use in clinical settings.

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